(3R,4R)-4-chloro-3-hexyloxane
Description
“(3R,4R)-4-chloro-3-hexyloxane” is a chiral oxane (tetrahydropyran) derivative with a hexyl group at the C3 position and a chlorine atom at the C4 position, both in the R configuration. The oxane ring provides a rigid six-membered cyclic ether framework, while the chloro and hexyl substituents influence its physicochemical properties and reactivity. The stereochemistry at C3 and C4 is critical for its interactions in enantioselective synthesis or biological systems.
Properties
CAS No. |
61639-21-2 |
|---|---|
Molecular Formula |
C11H21ClO |
Molecular Weight |
204.73 g/mol |
IUPAC Name |
(3R,4R)-4-chloro-3-hexyloxane |
InChI |
InChI=1S/C11H21ClO/c1-2-3-4-5-6-10-9-13-8-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 |
InChI Key |
ILPIHWCXPSMXMX-GHMZBOCLSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1COCC[C@H]1Cl |
Canonical SMILES |
CCCCCCC1COCCC1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-chloro-3-hexyloxane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or a chiral catalyst is used to induce the formation of the (3R,4R) configuration. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as lithium diisopropylamide (LDA) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as distillation or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-chloro-3-hexyloxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of alcohols, amines, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or other reduced compounds.
Scientific Research Applications
(3R,4R)-4-chloro-3-hexyloxane has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-4-chloro-3-hexyloxane depends on its specific interactions with molecular targets. The compound may interact with enzymes or receptors, leading to changes in their activity or function. The pathways involved can include binding to active sites, altering enzyme kinetics, or modulating receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
2.1.1. Pentafluorophenyl (3R,4R,5S)-5-Azidomethyl-3,4-dimethoxy-2,3,4,5-tetrahydrofuran-3-yl Ester ()
- Structure : A pentafluorophenyl ester with six chiral centers, including (3R,4R) stereochemistry.
- Key Differences :
- The oxane ring in the target compound is replaced by a tetrahydrofuran ring with additional methoxy and azidomethyl groups.
- The chlorine in the target compound contrasts with the fluorine-rich aromatic ester group here.
- Impact of Substituents :
- The hexyl group in the target compound enhances hydrophobicity, while the pentafluorophenyl group in this analog increases electrophilicity and stability via electron-withdrawing effects.
- Crystal packing in the analog is stabilized by hydrogen bonds involving methoxy groups, suggesting that the hexyl group in the target compound may reduce crystallinity due to steric bulk .
2.1.2. 4-Chloro-3-formylcoumarin ()
- Structure : A coumarin derivative with a chloro group at C4 and a formyl group at C3.
- Key Differences :
- The coumarin aromatic system differs from the oxane ring, leading to distinct electronic properties.
- The formyl group at C3 is more reactive than the hexyl group in the target compound.
- Reactivity :
2.1.3. (3R,4S)-4-Aminooxan-3-ol Hydrochloride ()
- Structure: An oxane derivative with amino and hydroxyl groups at C4 and C3, respectively, in (3R,4S) configuration.
- Key Differences: Stereochemistry at C4 (S vs. R in the target compound) alters hydrogen-bonding capacity and solubility. The amino and hydroxyl groups increase polarity compared to the hexyl and chloro substituents.
- Physicochemical Properties :
Reactivity and Functional Group Analysis
- Chloro Group Reactivity :
- In the target compound, the C4 chloro group is adjacent to the ether oxygen, which may polarize the C-Cl bond, facilitating nucleophilic substitution. This contrasts with 4-chloro-3-formylcoumarin, where the chloro group’s position on an aromatic ring favors electrophilic aromatic substitution or elimination .
- Hexyl Group Effects :
- The bulky hexyl group at C3 likely hinders reactions at C4 but enhances lipophilicity, making the compound suitable for lipid-based formulations.
Stereochemical and Conformational Insights
- In contrast, the (3R,4S) configuration in ’s compound allows for intermolecular hydrogen bonding, as seen in its crystal structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
